molecular formula C24H22N2O5S B2756024 (3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-23-3

(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2756024
CAS No.: 893314-23-3
M. Wt: 450.51
InChI Key: GCDPVIPJXJMLLU-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" is a benzothiazinone derivative characterized by a 1,2-benzothiazine core substituted with a benzyl group at position 1 and a (3,4-dimethoxyphenyl)amino-methylidene moiety at position 2. The 2,2-dioxide suffix indicates sulfone groups at position 2 of the heterocyclic ring. This structural framework is associated with diverse reactivity, particularly in multicomponent reactions (MCRs), where it acts as a nucleophilic enol analog to 1,3-dicarbonyl compounds .

Properties

IUPAC Name

(3E)-1-benzyl-3-[(3,4-dimethoxyanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-21-13-12-18(14-22(21)31-2)25-15-23-24(27)19-10-6-7-11-20(19)26(32(23,28)29)16-17-8-4-3-5-9-17/h3-15,25H,16H2,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDPVIPJXJMLLU-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of the benzothiazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 358.41 g/mol

The compound features a benzothiazine core with a methylene bridge and a dimethoxyphenyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and possess antifungal activity. The specific activity of this compound against various pathogens is yet to be comprehensively documented but suggests potential based on structural analogs.

Anticancer Activity

Benzothiazine derivatives have been studied for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the activation of caspases. The specific effects of this compound on different cancer cell lines remain an area for future exploration.

The proposed mechanisms through which benzothiazine derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical to pathogen survival or cancer cell proliferation.
  • Receptor Interaction : Molecular docking studies suggest that these compounds can bind to specific receptors involved in inflammatory responses or cancer signaling pathways.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzothiazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compounds were evaluated using disk diffusion methods and showed significant inhibition zones compared to control groups.

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus20
CP. aeruginosa18

Case Study 2: Anticancer Activity

In another investigation focused on anticancer activity, this compound was tested against various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value reported at approximately 25 µM.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Reactivity: The ethyl-substituted derivative () participates in MCRs with aldehydes and active methylene nitriles to form 2-amino-4H-pyrans or bis-adducts, depending on reaction conditions. In contrast, the dichloro analog () shows reduced nucleophilicity due to electron-withdrawing Cl substituents, favoring halogen-specific reactions (e.g., electrophilic substitutions).
  • Methoxy groups also increase hydrophilicity relative to chloro or alkyl substituents .

Multicomponent Reactions (MCRs)

  • Target Compound: Limited direct data are available, but analogous benzothiazinones undergo MCRs to form fused pyrans. The benzyl group may stabilize intermediates via hydrophobic interactions, altering product distributions compared to ethyl derivatives .
  • Ethyl Derivative: Reacts with heteroaryl aldehydes and malononitrile to yield 2-amino-4H-pyrans (e.g., pyrano[3,2-c][2,1]benzothiazine derivatives). With ethyl cyanoacetate, selectivity decreases, forming bis-adducts or acrylates depending on the aldehyde .

Mechanistic Divergence

The ethyl derivative’s reaction with thiophene-2-carbaldehyde produces bis-adduct ammonium salts, a pathway absent in the parent compound. This suggests substituents at position 1 (ethyl vs. benzyl) influence charge distribution and intermediate stability .

Crystallographic and Spectroscopic Analysis

  • Target Compound: No direct crystallographic data are provided, but related benzothiazinones (e.g., 3,3-dichloro-1-ethyl analog) were characterized using SHELX and ORTEP-3 .
  • Ethyl Derivative: NMR (1H, 13C) and X-ray diffraction confirm planar benzothiazinone cores with puckered rings (Cremer-Pople parameters ).
  • Dichloro Derivative : Crystallographic data (CCDC) reveal a distorted boat conformation due to Cl substituents, with bond angles deviating by 5–7° from ideal tetrahedral geometry .

Q & A

Q. What are the optimal synthetic routes for this benzothiazine derivative, and how can reaction yields be improved?

  • Methodological Answer: Two primary routes are documented for analogous compounds: (i) condensation of benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with amines using triethyl orthoformate under reflux (130°C), and (ii) direct coupling with substituted benzylamines. Yield optimization requires adjusting stoichiometry (e.g., triethyl orthoformate in 1.3:1 molar excess), solvent selection (ethanol vs. CCl₄), and purification via silica gel chromatography . For example, yields improved from 17% to 37% by substituting 4-(aminomethyl)benzene-1,2-diol hydrobromide with benzylamine, highlighting amine nucleophilicity as a critical factor .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

  • Methodological Answer: Use 1H/13C NMR to confirm the (E)-configuration of the imine bond and benzyl/aryl substituents. For example, shifts at δ 8.5–9.0 ppm in 1H NMR indicate conjugated enamine protons . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for chlorinated benzothiazine analogs (e.g., C–Cl bond lengths and dihedral angles) . High-resolution mass spectrometry (HRMS) validates molecular weight, especially for sulfone derivatives.

Q. How does the compound’s solubility impact in vitro assays?

  • Methodological Answer: Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is critical. Ethanol is preferred for synthesis (as in ), but DMSO is often used for biological assays due to its polar aprotic nature. Precipitation issues in aqueous media may require derivatization (e.g., PEGylation) or co-solvent systems .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in benzothiazine derivatives?

  • Methodological Answer: Regioselectivity in chlorination (e.g., C-3 vs. C-4 positions) is influenced by electron-withdrawing groups (e.g., sulfone) and reaction conditions. For example, N-chlorosuccinimide (NCS) with benzoyl peroxide in CCl₄ selectively chlorinates at C-3 due to radical stabilization by the sulfone group . Computational studies (DFT) can model transition states to predict substituent effects .

Q. How can conflicting NMR and crystallographic data be resolved for E/Z isomerism?

  • Methodological Answer: For imine-containing derivatives, NOESY NMR can detect spatial proximity between the benzyl group and aryl protons to confirm the (E)-configuration. Contrastingly, X-ray structures of analogous compounds (e.g., 3,3-dichloro derivatives) show planar geometries, ruling out Z-isomers . Discrepancies may arise from dynamic equilibria in solution, requiring low-temperature NMR or solid-state analysis .

Q. What strategies validate the compound’s biological activity against isoform-specific targets?

  • Methodological Answer: Use isoform-selective assays (e.g., carbonic anhydrase isoforms CA-IX/XII) with recombinant enzymes. For example, benzothiazine-1,1-dioxide analogs show selectivity via hydrophobic interactions with active-site residues, validated by docking studies (AutoDock Vina) and kinetic inhibition assays (Ki < 100 nM) . Pair with CRISPR-edited cell lines to confirm target engagement in cellular models .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: Electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) enhance nucleophilic attack at the imine carbon, while bulky substituents (e.g., benzyl) sterically hinder reactivity. Kinetic studies using Hammett plots (σ values) quantify electronic effects, as seen in analogous triazine derivatives .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar benzothiazine derivatives?

  • Resolution: Yield disparities (e.g., 17% vs. 37% in ) stem from amine nucleophilicity and steric hindrance. Benzylamine (pKa ~9.8) reacts more efficiently than hindered aryl amines. Solvent polarity (ethanol vs. CCl₄) and purification efficiency (silica gel vs. recrystallization) also contribute .

Q. How to address inconsistencies in reported biological activity across structural analogs?

  • Resolution: Differences in sulfone positioning (e.g., 1,2-benzothiazine vs. pyrido-thiadiazine) alter binding pocket compatibility. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic requirements for activity . Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Experimental Design Tables

Table 1: Synthesis Optimization Parameters for Analogous Compounds

ParameterCondition 1 ()Condition 2 ()
SolventEthanolCCl₄
CatalystTriethyl orthoformateBenzoyl peroxide
Temperature130°CReflux (~76°C)
Yield37%74% (chlorinated analog)

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic FeatureReference
1H NMRδ 8.7 ppm (imine proton, J = 12 Hz)
X-rayDihedral angle: 178.5° (C3–N–Caryl plane)
HRMS[M+H]+ m/z calc. 483.12; found 483.11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.